molecular formula C18H11N3O4 B4794487 5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide

Cat. No. B4794487
M. Wt: 333.3 g/mol
InChI Key: SRDIJGZTOSOEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as ABT-639 and has been studied extensively for its pharmacological properties and mechanism of action.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide involves the modulation of the activity of voltage-gated calcium channels (VGCCs) in the nervous system. This compound selectively targets the Cav2.2 subtype of VGCCs, which are primarily involved in the transmission of pain signals in the spinal cord. By inhibiting the activity of these channels, 5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide reduces the transmission of pain signals and provides analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide have been extensively studied in animal models. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide is its selectivity for the Cav2.2 subtype of VGCCs. This makes it a potentially useful tool for studying the role of these channels in the transmission of pain signals. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective analogs of this compound for the treatment of chronic pain. Another potential direction is the investigation of the effects of this compound on other types of ion channels and neurotransmitter systems in the nervous system. Additionally, the potential use of this compound in the treatment of other neurological disorders such as anxiety and depression warrants further investigation.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have significant analgesic properties and has been tested in various animal models for the treatment of chronic pain. This compound has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c19-9-11-1-4-13(5-2-11)20-18(22)14-8-16(25-21-14)12-3-6-15-17(7-12)24-10-23-15/h1-8H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDIJGZTOSOEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2H-1,3-Benzodioxol-5-YL)-N-(4-cyanophenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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